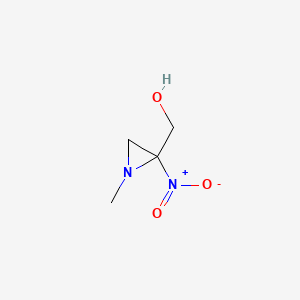
(1-Methyl-2-nitroaziridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-2-nitroaziridin-2-yl)methanol is a unique organic compound characterized by the presence of a nitro group and an aziridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-2-nitroaziridin-2-yl)methanol typically involves the reaction of aziridine derivatives with nitroalkanes under controlled conditions. One common method is the nucleophilic substitution reaction where aziridine reacts with nitromethane in the presence of a base to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the aziridine ring and the nitro group.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of nitro alcohols.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products:
Oxidation: Nitro alcohols.
Reduction: Amino alcohols.
Substitution: Substituted aziridines.
Scientific Research Applications
(1-Methyl-2-nitroaziridin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aziridine ring.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Methyl-2-nitroaziridin-2-yl)methanol involves its interaction with biological molecules through its reactive aziridine ring and nitro group. The aziridine ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites in proteins and DNA. This reactivity is crucial for its potential therapeutic effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Aziridines: Compounds with a three-membered nitrogen-containing ring, known for their high reactivity.
Nitroalkanes: Organic compounds containing a nitro group, used in various chemical reactions.
Uniqueness: (1-Methyl-2-nitroaziridin-2-yl)methanol is unique due to the combination of the aziridine ring and the nitro group, which imparts distinct reactivity and potential applications. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H8N2O3 |
|---|---|
Molecular Weight |
132.12 g/mol |
IUPAC Name |
(1-methyl-2-nitroaziridin-2-yl)methanol |
InChI |
InChI=1S/C4H8N2O3/c1-5-2-4(5,3-7)6(8)9/h7H,2-3H2,1H3 |
InChI Key |
QLUSGEIIIVTLAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC1(CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


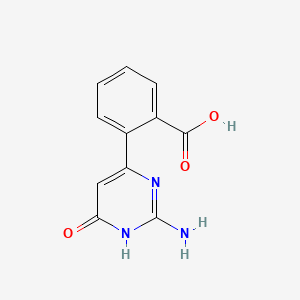
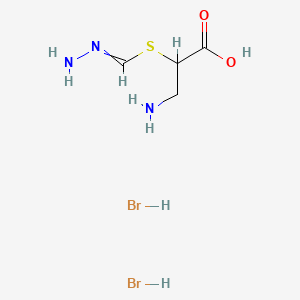
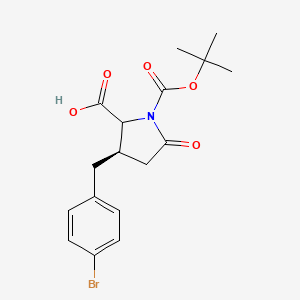
![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
![FER pentacarbonyle [French]](/img/structure/B13836026.png)
![2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6](/img/structure/B13836028.png)
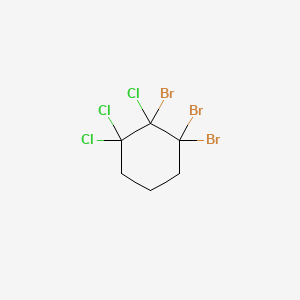
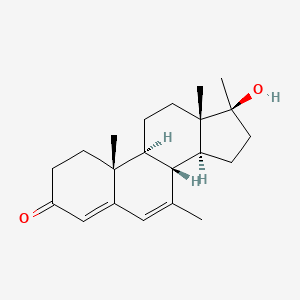
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one](/img/structure/B13836033.png)
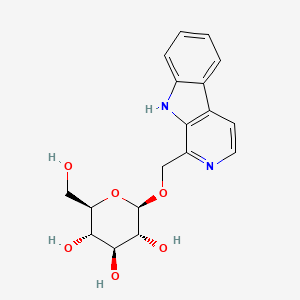
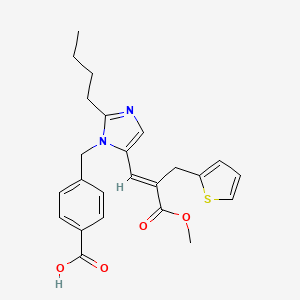
![2,5-Dioxa-9,11-diazatricyclo[5.4.0.04,8]undeca-1(11),4(8),6,9-tetraene](/img/structure/B13836064.png)

![6-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B13836069.png)
